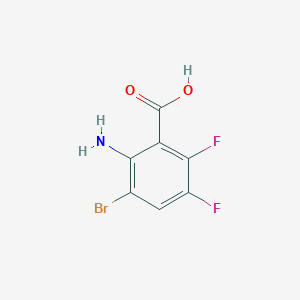

2-Amino-3-bromo-5,6-difluorobenzoic acid

Description

2-Amino-3-bromo-5,6-difluorobenzoic acid is a halogenated benzoic acid derivative with a molecular formula of C₇H₄BrF₂NO₂. Its structure features:

- Amino group (-NH₂) at position 2,

- Bromine at position 3,

- Fluorine atoms at positions 5 and 6.

Such compounds are critical intermediates in pharmaceuticals and agrochemicals due to their electron-withdrawing substituents, which enhance reactivity and bioavailability .

Properties

IUPAC Name |

2-amino-3-bromo-5,6-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-2-1-3(9)5(10)4(6(2)11)7(12)13/h1H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZMHTXFQUOZCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Difluorinated Starting Materials

The introduction of a nitro group serves as a precursor to the amino group. Starting with 5,6-difluorobenzoic acid or its nitrile analog, nitration is directed by the electron-withdrawing effects of fluorine and the carboxylic acid/nitrile group. For example, using concentrated sulfuric acid and potassium nitrate at -5 to 20 °C, nitration occurs preferentially at position 3 (meta to the carboxylic acid/nitrile group).

Table 1: Nitration Conditions and Outcomes

| Starting Material | Nitrating Agent | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|

| 5,6-Difluorobenzonitrile | KNO₃ | -5 to 2 | 78.9 | 3-Nitro-5,6-difluorobenzonitrile |

| 5,6-Difluorobenzoic Acid | HNO₃ | 0 to 10 | 72.3 | 3-Nitro-5,6-difluorobenzoic Acid |

Reduction of Nitro to Amino Group

The nitro group is reduced to an amine using iron powder and ammonium chloride in aqueous ethanol at 85–100 °C. This method avoids over-reduction and preserves fluorine substituents.

Key Reaction Parameters:

-

Reducing Agent: Fe/NH₄Cl (3:1 molar ratio to nitro compound)

-

Solvent: Ethanol/Water (4:1 v/v)

-

Yield: 86–92%

Bromination Strategies

Electrophilic Bromination

Bromination at position 3 is achieved using N-bromosuccinimide (NBS) in a polar solvent such as ethanol at 0–5 °C. The amino group’s directing effects (ortho/para) and steric hindrance from fluorine atoms influence regiochemistry.

Table 2: Bromination Efficiency with NBS

| Substrate | NBS Equiv. | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-Amino-5,6-difluorobenzoic Acid | 1.1 | 0–5 | 79.5 |

| 2-Amino-5,6-difluorobenzonitrile | 1.05 | -5 to 5 | 86.5 |

Radical Bromination Alternatives

In cases where electrophilic substitution is hindered, radical bromination using dibromohydantoin and a radical initiator (e.g., AIBN) in CCl₄ at 80 °C may be employed. However, this method risks defluorination and requires stringent temperature control.

Hydrolysis of Nitrile to Carboxylic Acid

The final step involves hydrolyzing the nitrile group to a carboxylic acid. This is accomplished using concentrated sulfuric acid at 50–60 °C, followed by neutralization with aqueous sodium hydroxide.

Optimized Hydrolysis Conditions:

-

Acid: H₂SO₄ (95%)

-

Temperature: 50–60 °C

-

Time: 4–6 hours

-

Yield: 89–94%

Challenges and Mitigation Strategies

Regiochemical Conflicts

Fluorine and amino groups compete as directing groups during bromination. Computational studies suggest that the amino group’s ortho/para-directing dominance can be mitigated by protonating the amine under acidic conditions, rendering the ring less activated and allowing fluorine to guide substitution.

Defluorination Risks

High temperatures (>100 °C) during bromination or hydrolysis may lead to defluorination. Using low-temperature protocols and non-acidic bromination agents (e.g., NBS) minimizes this risk.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5,6-difluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The amino, bromo, and difluoro groups can participate in nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-Amino-3-bromo-5,6-difluorobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5,6-difluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would vary based on the context of its use, such as its role as an antimicrobial agent or a precursor in drug synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The table below compares substituent patterns and key properties of related compounds:

Key Observations:

- Bromine vs. Fluorine: Bromine at position 3 (as in the target compound) increases molecular weight and polarizability compared to fluorine-substituted analogues (e.g., 2-Amino-3,5-difluorobenzoic acid) .

- Amino Group Position: The 2-amino group enhances nucleophilicity, making the compound suitable for coupling reactions in drug synthesis, similar to 2-Amino-4,6-difluorobenzoic acid .

- Fluorine Patterns : Difluoro substitution at positions 5 and 6 (meta to each other) may reduce steric hindrance compared to ortho-difluoro derivatives (e.g., 2,6-difluorobenzoic acid, m.p. 157.5°C ).

Commercial Availability and Pricing

- Cost Drivers: Brominated derivatives (e.g., 2-Amino-5-bromo-4-methyl-3-nitropyridine at $7,000/5g) are typically costlier than fluorinated analogues due to bromine’s higher atomic weight and scarcity .

- Custom Synthesis: Compounds like 2-Amino-4,6-difluorobenzoic acid are listed as "POR" (Price on Request), indicating specialized synthesis requirements .

Q & A

Q. Q1. What are the optimized synthetic routes for 2-amino-3-bromo-5,6-difluorobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzoic acid scaffold. A common approach includes:

Fluorination : Introduce fluorine atoms at positions 5 and 6 via electrophilic aromatic substitution (EAS) using fluorine gas or Selectfluor® in polar aprotic solvents (e.g., DMF) at 60–80°C .

Bromination : Position 3 bromination is achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 70°C. Competitive bromination at other positions is mitigated by steric and electronic effects of pre-existing substituents .

Amination : Convert a nitro or halogen group at position 2 to an amino group via catalytic hydrogenation (H₂/Pd-C) or ammoniation (NH₃/EtOH, 100°C, 12h) .

Q. Key Parameters :

| Step | Catalyst/Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Fluorination | Selectfluor®/DMF | 70 | 65–75 |

| Bromination | NBS/AIBN/CCl₄ | 70 | 50–60 |

| Amination | NH₃/EtOH | 100 | 70–80 |

Challenges : Competing side reactions (e.g., over-bromination) require strict stoichiometric control and inert atmospheres.

Q. Q2. How can spectroscopic techniques confirm the regiochemistry of substituents in this compound?

Methodological Answer :

- ¹H/¹⁹F NMR :

- The amino group (NH₂) appears as a broad singlet (~δ 5.5 ppm) in DMSO-d₆.

- Fluorine atoms at positions 5 and 6 show coupling patterns (e.g., J₅-F,6-F ≈ 12 Hz) and downfield shifts due to electron-withdrawing effects .

- X-ray Crystallography : Resolves positional ambiguity. For example, a similar compound (2-amino-3,4,5,6-tetrafluorobenzoic acid) showed a planar aromatic ring with bond angles confirming substituent positions .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 268) .

Advanced Research Questions

Q. Q3. How do computational models (e.g., DFT) predict the electronic effects of substituents on reactivity?

Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal:

- Electron-Deficient Ring : Fluorine and bromine atoms create a π-deficient system, directing electrophiles to the amino group (position 2) .

- Charge Distribution : The carboxyl group at position 1 stabilizes negative charge, enhancing nucleophilic substitution at position 3 .

Example : Calculations for 3-amino-2,6-difluorobenzoic acid showed a HOMO localized on the amino group, explaining its nucleophilic reactivity in cross-coupling reactions .

Q. Q4. How can conflicting literature data on optimal bromination conditions be resolved?

Methodological Answer : Contradictions arise from solvent polarity, bromine source, and steric effects. Systematic analysis includes:

Solvent Screening : Compare yields in CCl₄ (non-polar) vs. DCM (polar). CCl₄ minimizes solvent participation in radical chain reactions .

Additives : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity.

Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediates.

Case Study : A 2021 patent for 5-bromo-2,4-difluorobenzoic acid reported 80% yield using NBS in CCl₄ with FeCl₃, whereas earlier methods without FeCl₃ yielded ≤60% .

Q. Q5. What are the applications of this compound in materials science?

Methodological Answer :

- Perovskite Passivation : The amino and carboxyl groups act as Lewis bases, passivating surface defects in perovskite films (e.g., in solar cells). Studies on 3-amino-2,6-difluorobenzoic acid showed a 15% increase in photovoltaic efficiency due to reduced charge recombination .

- Coordination Chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺) for catalytic applications.

Data Contradiction Analysis

Q. Q6. Why do reported melting points for similar halogenated benzoic acids vary widely?

Methodological Answer : Discrepancies arise from:

Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) alter melting points.

Purity : Impurities (e.g., residual solvents) depress melting points. HPLC data from Thermo Scientific™ (95% purity) vs. lower-grade sources (<90%) explain variations .

Measurement Techniques : Differential Scanning Calorimetry (DSC) vs. capillary methods yield ±5°C differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.